molecular formula C21H23NO3 B141650 Olopatadine Methyl Ester CAS No. 113805-71-3

Olopatadine Methyl Ester

Cat. No.: B141650
CAS No.: 113805-71-3
M. Wt: 337.4 g/mol
InChI Key: KJQAUBZLNSLENF-NVMNQCDNSA-N
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Description

Methyl (11Z)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepine-2-carboxylate is a complex organic compound with a unique structure that includes a benzocbenzoxepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (11Z)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepine-2-carboxylate typically involves multiple steps. One common approach is the reaction of a benzocbenzoxepine derivative with a dimethylamino propylidene group under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl (11Z)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different physical and chemical properties, making them useful for various applications.

Scientific Research Applications

Methyl (11Z)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of Methyl (11Z)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(dimethylamino)propionate: A related compound with a similar dimethylamino group but different core structure.

    3-(Dimethylamino)-1-propylamine: Another compound with a dimethylamino group, used in various chemical syntheses.

Uniqueness

Methyl (11Z)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepine-2-carboxylate is unique due to its benzocbenzoxepine core, which imparts specific chemical and physical properties. This uniqueness makes it valuable for applications that require specific reactivity and stability.

Properties

IUPAC Name

methyl (11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-22(2)12-6-9-18-17-8-5-4-7-16(17)14-25-20-11-10-15(13-19(18)20)21(23)24-3/h4-5,7-11,13H,6,12,14H2,1-3H3/b18-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQAUBZLNSLENF-NVMNQCDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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